4-Bromo-2-chloro-3-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-bromo-2-chloro-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMWHKFOWCTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Chlorinated Benzoic Acid Derivatives
A common route involves brominating pre-chlorinated benzoic acid precursors. For example, 3-hydroxybenzoic acid can undergo bromination in acetic acid with sulfuric acid as a catalyst. In one protocol, bromine (1.1 equivalents) in acetic acid was added to 3-hydroxybenzoic acid at 50°C, followed by stirring at 100°C for 30 minutes. This yielded 4-bromo-2-hydroxybenzoic acid with 100% conversion. Adapting this method, introducing chlorine at the 2-position prior to bromination could yield the target compound.
Sequential Chlorination and Bromination
A patent describing the synthesis of 5-bromo-2-chloro-benzoic acid highlights the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) for bromination after initial chlorination. Applying this to 2-chloro-3-hydroxybenzoic acid, bromination at the 4-position using NBS or liquid bromine in dichloromethane or chloroform (with glacial acetic acid as a catalyst) achieved yields up to 78%. Key parameters include:
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Temperature : −10°C to 5°C to minimize side reactions.
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Solvent : Halogenated solvents (e.g., CHCl) enhance electrophilic substitution.
Multi-Step Synthesis via Intermediate Functionalization
Nitration-Reduction-Diazotization
A strategy for analogous compounds involves nitration, esterification, reduction, diazotization, and hydrolysis. For 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , nitration of 2,4-difluoro-3-chlorobenzoic acid with HNO/HSO at 70–75°C yielded a nitro intermediate, which was reduced with H/Pd-C and diazotized to introduce a hydroxyl group. Adapting this to 4-bromo-2-chloro-3-hydroxybenzoic acid would require bromination before or after nitration.
Hydroxylation of Halogenated Precursors
Copper(II) bromide in acetonitrile at 0°C facilitated hydroxylation in a synthesis of 4-bromo-2-hydroxybenzoic acid . Applying similar conditions to 4-bromo-2-chlorobenzoic acid, hydroxylation at the 3-position could be achieved using aqueous NaOH extraction and acidification.
Catalytic Carbonylation in Flow Reactors
A flow reactor system using a palladium acetate/triphenylphosphine catalyst enabled carbonylation of 4-bromo-2-chloro-1-iodobenzene to 4-bromo-2-chlorobenzoic acid in 76% yield. Introducing a hydroxyl group post-carbonylation via oxidation or hydrolysis (e.g., using HO/AcOH) could yield the target compound. Advantages of this method include:
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High pressure (15 bar CO) and 110°C for rapid reaction.
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Continuous flow design improves mixing and heat transfer.
Diazotization and Hydrolysis
Diazotization of 3-amino-4-bromo-2-chlorobenzoic acid in concentrated HSO followed by hydrolysis with hypophosphorous acid introduced a hydroxyl group. This method requires precise pH control (adjusted to 9–10 with NaOH) and low temperatures (0°C) to avoid decomposition.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity Control
Achieving the correct substitution pattern (Br at C4, Cl at C2, OH at C3) requires careful control of reaction conditions. For example:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Applications
4-Bromo-2-chloro-3-hydroxybenzoic acid exhibits various biological activities that make it a valuable compound in medicinal chemistry:
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
- Histidine Decarboxylase : Exhibits an IC₅₀ of approximately 1 mM, indicating its potential role in modulating histamine levels .
- Aromatic L-Amino Acid Decarboxylase : Also shows an IC₅₀ of around 1 mM, suggesting applications in neurological disorders where this enzyme plays a critical role .
Industrial Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility extends to:
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Pharmaceuticals :
- Used in the development of drugs targeting metabolic pathways involving histamine and serotonin.
- Acts as a building block for synthesizing more complex organic molecules used in therapeutic agents.
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Agrochemicals :
- Utilized in the formulation of herbicides and fungicides due to its structural properties that enhance bioactivity.
Case Study 1: Synthesis of SGLT2 Inhibitors
In a study focused on synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, this compound was utilized as a key intermediate. The process involved several chemical transformations leading to high-yield production of therapeutic agents aimed at managing diabetes .
Case Study 2: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This has implications for developing new antibiotics or preservatives in food and pharmaceutical products .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target protein.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects:
- Positional Isomerism : The placement of halogens significantly impacts reactivity and applications. For example, 5-bromo-2-chlorobenzoic acid is favored in agrochemical synthesis due to its meta-substitution pattern, whereas 4-bromo-2-chlorobenzoic acid is utilized in coupling reactions.
- Hydroxyl Group Influence: The -OH group in this compound increases acidity (estimated pKa ~2.5–3.0) compared to non-hydroxylated analogs (pKa ~4.0 for 4-bromobenzoic acid ).
Physicochemical Properties
- Melting Points : Hydroxylated analogs (e.g., 3-hydroxybenzoic acid derivatives) generally exhibit lower melting points than nitro- or chloro-substituted counterparts. For instance, 2-chloro-3,5-dinitro-4-chloromethylbenzoic acid melts at 198–200°C , whereas hydroxylated derivatives are expected to melt below 200°C.
- Solubility : The -OH group improves water solubility compared to fully halogenated analogs like 4-bromo-2-chlorobenzoic acid .
Biological Activity
4-Bromo-2-chloro-3-hydroxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHBrClO
- Molecular Weight : 239.46 g/mol
- CAS Number : 14348-38-0
- Melting Point : 225-227 °C
- Boiling Point : Not extensively documented
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit histidine decarboxylase (HDC) and aromatic L-amino acid decarboxylase (AAAD), which are critical in the biosynthesis of neurotransmitters such as histamine and serotonin. The inhibition constants (IC50) for these enzymes are reported to be around 1 mM, indicating a moderate level of potency against these targets .
Antimicrobial Activity
Research has demonstrated that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 4 mg/mL .
Anti-inflammatory Properties
In vitro studies have indicated that this compound may exert anti-inflammatory effects by modulating the activity of inflammatory mediators. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Histidine Decarboxylase Inhibition :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-bromo-2-chloro-3-hydroxybenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Flow chemistry offers advantages in synthesizing halogenated benzoic acid derivatives by enabling precise control over reaction parameters (e.g., temperature, residence time) and minimizing hazardous solvents like 1,2-dichloroethane. For example, flow systems can facilitate bromination and hydroxylation steps while reducing side reactions . Key considerations include:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to direct regioselectivity.
- Solvent optimization : Replace chlorinated solvents with greener alternatives (e.g., acetonitrile/water mixtures).
- Purification : Employ recrystallization using ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Q. How can structural elucidation of this compound be performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystal growth : Use slow evaporation of a saturated solution in ethanol at 4°C.
- Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding (e.g., O–H···O interactions) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Adhere to GHS hazard classifications (skin corrosion, eye damage):
Q. How can the purity of this compound be assessed?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient).
- Melting point : Compare observed mp (e.g., ~150–155°C) to literature values.
- 1H/13C NMR : Confirm absence of impurities via integration and DEPT-135 spectra .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The ortho-chloro and para-bromo substituents create steric hindrance, directing Suzuki-Miyaura coupling to the meta position. Key strategies:
Q. What challenges arise in resolving crystallographic disorder in this compound structures?
- Methodological Answer : Disorder in the hydroxyl and halogen positions can complicate refinement:
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be reconciled?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent effects:
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Methodological Answer : It serves as a precursor for isoindolinones and phthalazinones:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
